Isocarbacyclin

Chemical Stability Platelet Aggregation Prostacyclin

Select Isocarbacyclin (TEI-7165) for sustained, IP receptor-selective modulation without off-target prostanoid activity. Unlike native PGI₂ (t₁/₂ ~3 min), this chemically stable free acid maintains activity over 120-min assays, enabling reproducible platelet aggregation (IC₅₀ 2.78 ng/mL) and neuronal salvage studies. Its high IP affinity (IC₅₀ 65.4 nM) with low EP/TP receptor cross-reactivity ensures cleaner pharmacology than iloprost or TEI-3356. For in vitro use, the free acid is the active species.

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
CAS No. 88911-35-7
Cat. No. B1236256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocarbacyclin
CAS88911-35-7
Synonyms9-O-methano-6 beta-PGI1
9-O-methano-PGI1
9-O-methanoprostaglandin I
9-O-methanoprostaglandin I, 3aR-(3aalpha,5beta,6alpha(1E,3S*),6aalpha)-isomer
9-O-methanoprostaglandin I, 3aS-(3aalpha,5beta,6alpha(1Z,3R*),6aalpha)-isomer
isocarbacyclin
TEI 7165
TEI-7165
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O
InChIInChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h10-12,16-20,22-23H,2-9,13-14H2,1H3,(H,24,25)/b11-10+/t16-,17-,18+,19-,20+/m0/s1
InChIKeyJANVYOZZTKSZGN-WCAFQOMDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocarbacyclin (TEI-7165) CAS 88911-35-7: Chemically Stable Prostacyclin (PGI2) Analog for Platelet Aggregation Inhibition and Neuroprotection


Isocarbacyclin (TEI-7165; CAS 88911-35-7) is a chemically stable, synthetic analog of the endogenous eicosanoid prostacyclin (prostaglandin I₂, PGI₂) [1]. As the free acid metabolite of the prodrug clinprost (isocarbacyclin methyl ester, TEI-9090), it acts as a high-affinity agonist at the prostacyclin (IP) receptor to inhibit platelet aggregation, induce vasodilation, and exert direct neuroprotective effects independent of hemodynamic changes [2][3]. Unlike native PGI₂, which undergoes rapid spontaneous hydrolysis (half-life ~3 minutes at physiological pH) [4], isocarbacyclin exhibits marked chemical stability, enabling sustained pharmacological action and expanding its utility in experimental models of thrombosis and cerebral ischemia [1][5].

Why Isocarbacyclin (TEI-7165) Cannot Be Substituted with Other Prostacyclin Analogs in Research Applications


The prostacyclin analog class exhibits substantial heterogeneity in receptor binding profiles, metabolic stability, and functional selectivity. For instance, native PGI₂ (epoprostenol) is chemically unstable, with a half-life of approximately 3 minutes, necessitating continuous intravenous infusion and complicating experimental reproducibility [1]. Other synthetic analogs, such as iloprost and beraprost, display divergent receptor selectivity; iloprost exhibits significant cross-reactivity with EP₁ receptors [2], while the isocarbacyclin derivative TEI-3356 demonstrates pronounced EP₃ agonist activity that can mask or confound IP receptor-mediated vasorelaxation [3]. Isocarbacyclin (TEI-7165) distinguishes itself through a unique combination of high IP receptor affinity (IC₅₀ = 65.4 nM) and moderate-to-low affinity for EP and TP receptors [4], a profile that, when coupled with its documented chemical stability [1], makes it uniquely suited for studies requiring sustained, IP receptor-selective modulation without the confounding influences of off-target prostanoid receptor activation or rapid compound degradation. Generic substitution with alternative prostacyclin analogs would therefore introduce uncontrolled variability in experimental outcomes and compromise the validity of cross-study comparisons.

Quantitative Evidence Guide: Differentiating Isocarbacyclin (TEI-7165) from Prostacyclin Analogs


Chemical Stability: Sustained Anti-Platelet Activity of TEI-7165 Versus Labile Native Prostacyclin (PGI₂)

Isocarbacyclin (TEI-7165) demonstrates marked chemical stability compared to the labile endogenous ligand, prostacyclin (PGI₂). In vitro, the anti-aggregatory effect of TEI-7165 on human platelets remains constant for at least 120 minutes, whereas the inhibitory activity of PGI₂ decreases progressively over the same incubation period [1]. This differential stability is consistent with the known rapid non-enzymatic hydrolysis of PGI₂ (half-life ~3 minutes at physiological pH) [2] and the documented stability of the isocarbacyclin scaffold [3].

Chemical Stability Platelet Aggregation Prostacyclin

Platelet Aggregation Inhibition: Potency of TEI-7165 Relative to PGI₂ and PGE₁

In a direct comparative study, isocarbacyclin (TEI-7165) exhibits anti-platelet potency that is comparable to native prostacyclin (PGI₂) and superior to prostaglandin E₁ (PGE₁). Against ADP-induced aggregation in human platelets, TEI-7165 achieves an IC₅₀ of 2.78 ng/mL, compared to 1.67 ng/mL for PGI₂ and 19.91 ng/mL for PGE₁ [1]. The rank order of anti-platelet activity in human platelets is PGI₂ ≈ TEI-7165 ≈ TEI-9090 > PGE₁ [1].

Platelet Aggregation Anti-thrombotic Prostacyclin Analog

IP Receptor Binding Affinity: Selective High-Affinity Binding of TEI-7165

Isocarbacyclin (TEI-7165) demonstrates high affinity for the prostacyclin (IP) receptor, with a measured IC₅₀ of 65.4 ± 28.5 nM in competition binding assays against [³H]iloprost [1]. In contrast, it exhibits moderate to low affinity for EP and TP prostanoid receptors [1]. This contrasts with its methyl ester prodrug (TEI-9090), which has low affinity for IP receptors (IC₅₀ = 2803 ± 327 nM) unless pre-incubated with serum esterases to generate the active acid metabolite [1].

Receptor Binding IP Receptor Selectivity

Functional Selectivity: Vasorelaxation Without Hypotensive Liability at Anti-Platelet Doses

In conscious rabbits, the anti-platelet effect of TTC-909 (the lipid microsphere formulation of TEI-9090, which generates TEI-7165) is observed at doses lower than those required to induce hypotension [1]. Specifically, significant inhibition of ADP-induced platelet aggregation occurs at 0.3 μg/kg i.v. bolus, whereas a hypotensive effect is not observed until doses exceed 1 μg/kg i.v. [2]. This functional separation is not seen with PGE₁ incorporated into lipid microspheres (PGE₁ (LM)), which reduces blood pressure without exerting an anti-platelet effect [1].

Vasodilation Hypotension Therapeutic Window

Direct Neuroprotection: TEI-7165 Preserves Hippocampal Neurons and Synapses Independent of Cerebral Blood Flow

Central infusion of TEI-7165 (isocarbacyclin free acid) into the lateral ventricle of gerbils for 7 days, beginning 2 hours before or immediately after 3-minute forebrain ischemia, results in significant preservation of hippocampal CA1 pyramidal neurons and synapses compared to vehicle-infused controls [1]. Notably, this neuroprotective effect occurs without altering hippocampal blood flow or temperature, distinguishing it from vasodilator-dependent mechanisms [1]. The effect is quantified by increased neuronal density and synapse counts in the CA1 region, strata moleculare, radiatum, and oriens [1].

Neuroprotection Ischemia Hippocampus

Optimal Research and Industrial Applications for Isocarbacyclin (TEI-7165) Based on Quantitative Differentiation Evidence


In Vitro and Ex Vivo Anti-Platelet Studies Requiring a Stable Prostacyclin Mimetic

Researchers investigating platelet aggregation and adhesion mechanisms benefit from isocarbacyclin (TEI-7165) due to its documented chemical stability over 120-minute experimental timelines, which eliminates the rapid activity loss observed with native PGI₂ [1]. Its IC₅₀ of 2.78 ng/mL against ADP-induced human platelet aggregation positions it as a practical, potent alternative to unstable PGI₂ for reproducible in vitro assays [1]. The free acid form (TEI-7165) should be used directly for in vitro studies, as its high IP receptor affinity (IC₅₀ = 65.4 nM) confirms it is the pharmacologically active species [2].

In Vivo Anti-Thrombotic Efficacy Studies in Conscious Animal Models

For experiments evaluating anti-thrombotic efficacy without the confounding influence of hypotension, TTC-909 (the lipid microsphere formulation generating TEI-7165) offers a unique advantage. In conscious rabbits, anti-platelet effects are achieved at doses (0.3 μg/kg i.v.) that do not lower blood pressure, whereas hypotensive effects require doses >1 μg/kg i.v. [3]. This >3-fold therapeutic window is not observed with PGE₁-based formulations, which reduce blood pressure without anti-platelet activity [3]. Researchers investigating thrombus formation and platelet function in vivo should consider this formulation for studies requiring separation of hemodynamic and anti-platelet endpoints.

Cerebral Ischemia and Stroke Research: Direct Neuroprotection Without Hemodynamic Confounds

Isocarbacyclin (TEI-7165) is uniquely suited for studies of direct neuronal salvage in ischemic stroke models. Central infusion of TEI-7165 in gerbils subjected to 3-minute forebrain ischemia results in significant preservation of hippocampal CA1 neurons and synapses without altering cerebral blood flow [4]. This blood flow-independent neuroprotection distinguishes TEI-7165 from vasodilator-dependent prostacyclin analogs and supports its use in investigations focused on intrinsic neuronal survival pathways, synaptic integrity, and cognitive outcomes following global or focal cerebral ischemia [4].

Prostanoid Receptor Pharmacology: IP Receptor Activation with Reduced Off-Target Activity

Investigators requiring selective IP receptor activation should prioritize isocarbacyclin (TEI-7165) over analogs with broader prostanoid receptor profiles. TEI-7165 binds to IP receptors with an IC₅₀ of 65.4 nM while exhibiting only moderate to low affinity for EP and TP receptors [2]. This contrasts with iloprost, which has significant EP₁ receptor activity [5], and the isocarbacyclin derivative TEI-3356, which demonstrates pronounced EP₃ agonist activity that can confound IP receptor-mediated responses [6]. TEI-7165 therefore provides a cleaner pharmacological tool for dissecting IP receptor-specific signaling pathways in vascular, platelet, and neuronal systems.

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